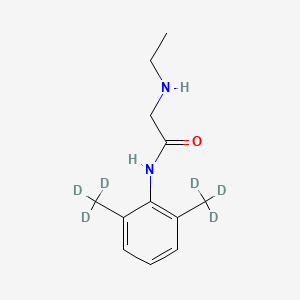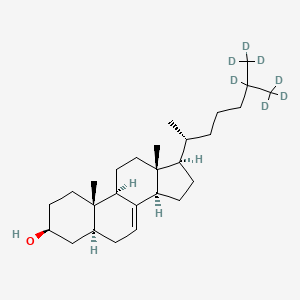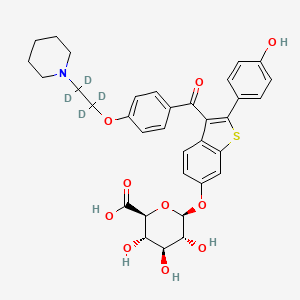
5-HT1A antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-HT1A antagonist 1” is a chemical entity that acts as an antagonist at the serotonin 1A receptor, also known as the 5-hydroxytryptamine receptor 1A. This receptor is a subtype of serotonin receptors, which are involved in various physiological processes, including mood regulation, anxiety, and cognition. The serotonin 1A receptor is a G protein-coupled receptor that is widely distributed in the brain, spleen, and neonatal kidney .
Vorbereitungsmethoden
The synthesis of 5-HT1A antagonist 1 typically involves multiple steps, including cyclization, nucleophilic substitution, and purification. One method involves the use of sodium hydroxide and ethylene glycol as solvents for cyclization, followed by the use of triethylamine as a base and ethanol as a solvent for further reactions. The final step often involves nucleophilic substitution using potassium carbonate as a base and acetonitrile as a solvent . Industrial production methods may utilize microwave-assisted synthesis to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
5-HT1A antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide and potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-HT1A antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin receptor ligands.
Biology: It helps in understanding the role of serotonin receptors in various biological processes.
Medicine: It is investigated for its potential therapeutic applications in treating anxiety, depression, and other mood disorders
Industry: It is used in the development of new pharmaceuticals targeting serotonin receptors.
Wirkmechanismus
The mechanism of action of 5-HT1A antagonist 1 involves binding to the serotonin 1A receptor and inhibiting its activity. This receptor is coupled to the Gi protein, and its activation typically leads to hyperpolarization and reduced firing rate of the postsynaptic neuron. By antagonizing this receptor, this compound prevents these effects, thereby modulating neurotransmitter release and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
5-HT1A antagonist 1 can be compared with other serotonin receptor antagonists such as clozapine, trazodone, and pindolol. These compounds also target serotonin receptors but may have different affinities and selectivities for various receptor subtypes. For example:
Clozapine: An atypical antipsychotic used in treatment-resistant schizophrenia.
Trazodone: A serotonin uptake inhibitor used to treat major depressive disorder.
Pindolol: A beta adrenoceptor antagonist used to treat hypertension and arrhythmias.
Each of these compounds has unique properties and therapeutic applications, highlighting the specificity and potential of this compound in scientific research and medicine.
Eigenschaften
Molekularformel |
C23H29ClN6O2 |
|---|---|
Molekulargewicht |
457.0 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-N-[6-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)hexyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H29ClN6O2/c24-19-8-7-9-20(18-19)27-14-16-28(17-15-27)22(31)25-11-4-1-2-5-13-30-23(32)29-12-6-3-10-21(29)26-30/h3,6-10,12,18H,1-2,4-5,11,13-17H2,(H,25,31) |
InChI-Schlüssel |
LQACCULQLKHGMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCCCCCCN3C(=O)N4C=CC=CC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


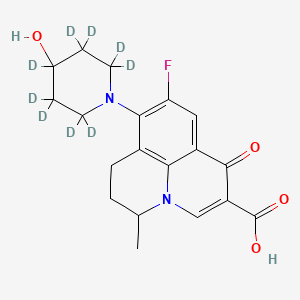
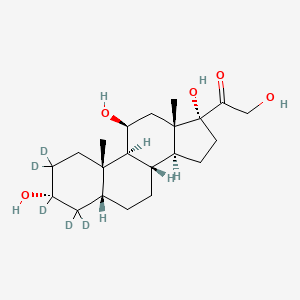
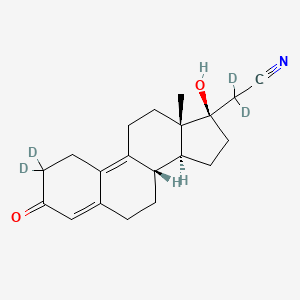
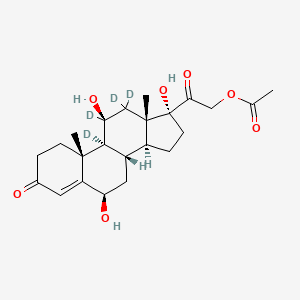

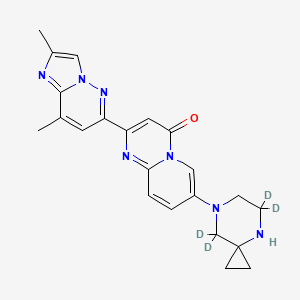
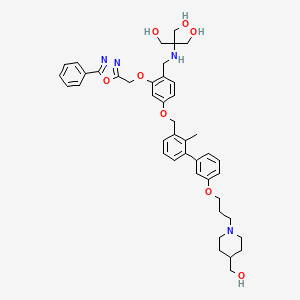
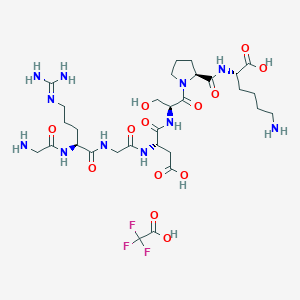
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
